1-(Bromomethyl)-3-chloro-5-nitrobenzene
Overview
Description
Bromomethyl compounds are generally used as alkylating agents or reagents for various chemical reactions . They are often used in the synthesis of more complex molecules. The presence of bromomethyl, chloro, and nitro groups on a benzene ring would likely make “1-(Bromomethyl)-3-chloro-5-nitrobenzene” a versatile compound in organic synthesis.
Synthesis Analysis
The synthesis of brominated compounds often involves different strategies . For instance, bromination of certain compounds can lead to various brominated products . These methods could potentially be adapted for the synthesis of “this compound”.
Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied . The conformational preferences of such compounds have been inferred from various spectroscopic methods . These findings are relevant for understanding the molecular structure of “this compound”.
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . These studies provide insights into the types of reactions that “this compound” might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure . For example, the conformational analysis of certain compounds reveals the thermodynamic equilibrium between axial and equatorial conformers .
Scientific Research Applications
Anisotropic Displacement Parameters
- Anisotropic Displacement Parameters : A study by Mroz et al. (2020) explored the anisotropic displacement parameters for isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene (with halogens chloro and bromo), highlighting the complexity and challenges in experimental and theoretical analysis for the bromo compound. This research is significant for understanding the structural behavior of such compounds under different conditions (Mroz, Wang, Englert, & Dronskowski, 2020).
Synthetic Applications
Halogenations of Polyalkylbenzenes : Bovonsombat and Mcnelis (1993) discussed the use of 1-Bromo-2,5-pyrrolidinedione (NBS) for ring halogenations, contributing to the synthesis of halogenated compounds. This method demonstrates the versatility of halogenating agents in organic synthesis, potentially including compounds like 1-(Bromomethyl)-3-chloro-5-nitrobenzene (Bovonsombat & Mcnelis, 1993).
Preparation of Molecular Scaffolds : Wallace et al. (2005) reported on the use of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene compounds as scaffolds for molecular receptors, indicating a method to synthesize versatile molecular structures from benzene derivatives, which might include the manipulation of compounds like this compound (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Material Development and Chemical Reactions
Hyperbranched Polyethers Synthesis : Uhrich, Hawker, Fréchet, and Turner (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, demonstrating the creation of polymers with significant molecular weight. This research provides insights into polymerization processes involving bromomethyl compounds, which could extend to the use of this compound (Uhrich, Hawker, Fréchet, & Turner, 1992).
Nucleophilic Aromatic Substitution by Hydrogen : Gold, Miri, and Robinson (1980) discussed the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, shedding light on nucleophilic aromatic substitution reactions. This study provides a foundation for understanding the reactivity of bromo and chloro nitrobenzenes, relevant to compounds like this compound (Gold, Miri, & Robinson, 1980).
Mechanism of Action
The mechanism of action of bromomethyl compounds often involves the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product. In addition, the addition of halogen to alkenes involves the electron pairs transferred in a way that is different to what we are familiar with, and the formation of the cyclic halonium ion intermediate .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOZXINFVGMMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674019 | |
Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865624-17-5 | |
Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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